molecular formula C27H25ClFN3O2S B2686827 2-((2-chloro-6-fluorobenzyl)thio)-N-isopropyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115313-80-8

2-((2-chloro-6-fluorobenzyl)thio)-N-isopropyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide

Cat. No. B2686827
CAS RN: 1115313-80-8
M. Wt: 510.02
InChI Key: QINXXVRQORMJQK-UHFFFAOYSA-N
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Description

2-((2-chloro-6-fluorobenzyl)thio)-N-isopropyl-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C27H25ClFN3O2S and its molecular weight is 510.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Metabolism

  • Research has explored the disposition and metabolism of compounds related to orexin receptor antagonists, highlighting their metabolism and excretion pathways, which are crucial for understanding their pharmacokinetics. Such studies provide insights into how these compounds are processed in the human body, including their elimination predominantly through feces and the identification of principal circulating components and metabolites in plasma (Renzulli et al., 2011).

Neuroimaging and Neurodegeneration

  • The development and application of PET tracers for imaging neurofibrillary tangles (NFTs) in Alzheimer's disease have been a significant area of research. Compounds like 18F-MK-6240 have been shown to exhibit favorable kinetics and high binding levels to brain regions associated with NFT deposition in Alzheimer's disease patients, offering potential for longitudinal studies and contributing to our understanding of the disease's progression (Lohith et al., 2018).

Allergic and Inflammatory Responses

  • Investigations into compounds like isothiazolinones have shown their potential for causing allergic reactions and contact dermatitis. Understanding the sensitization and cross-reactivity of these compounds helps in assessing their safety and risk for allergic reactions in individuals, particularly in occupational settings or through consumer product exposure (Assier-Bonnet & Revuz, 1999).

Mast Cell-Mediated Allergic Inflammation

  • Synthetic analogues of gallic acid, such as SG-HQ2, have been studied for their effects on mast cell-mediated allergic inflammation. These compounds show promise in suppressing histamine release and pro-inflammatory cytokines, indicating potential therapeutic applications for allergic inflammatory diseases (Je et al., 2015).

properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-oxo-3-(2-phenylethyl)-N-propan-2-ylquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClFN3O2S/c1-17(2)30-25(33)19-11-12-20-24(15-19)31-27(35-16-21-22(28)9-6-10-23(21)29)32(26(20)34)14-13-18-7-4-3-5-8-18/h3-12,15,17H,13-14,16H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINXXVRQORMJQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=C(C=CC=C3Cl)F)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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